![molecular formula C8H12ClNO3 B12429365 Pyridoxine-13C4 (hydrochloride)](/img/structure/B12429365.png)
Pyridoxine-13C4 (hydrochloride)
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Overview
Description
This compound is characterized by the incorporation of four carbon-13 isotopes, making it a valuable tool in various scientific research applications, particularly in metabolic studies and pharmacokinetics . Pyridoxine itself is a pyridine derivative and plays a crucial role in numerous biological processes, including amino acid metabolism, neurotransmitter synthesis, and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxine-13C4 (hydrochloride) typically involves the incorporation of carbon-13 isotopes into the pyridoxine molecule. This can be achieved through multi-step organic synthesis, starting from commercially available carbon-13 labeled precursors. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of Pyridoxine-13C4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced chromatographic techniques is common to separate and purify the labeled compound from any unlabeled impurities .
Chemical Reactions Analysis
Types of Reactions: Pyridoxine-13C4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion to pyridoxal or pyridoxal phosphate.
Reduction: Formation of pyridoxamine.
Substitution: Nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Pyridoxal, pyridoxal phosphate.
Reduction: Pyridoxamine.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Pyridoxine-13C4 (hydrochloride) is a labeled form of pyridoxine hydrochloride (Vitamin B6), where four carbon atoms are replaced with the stable isotope carbon-13 . Pyridoxine hydrochloride, also known as pyridoxol, is a pyridine derivative that serves as a water-soluble vitamin B6 . Vitamin B6 is essential for various biological functions, and the labeled form, Pyridoxine-13C4, is primarily used in scientific research to study its metabolism and effects .
Applications in Scientific Research
Pyridoxine-13C4 (hydrochloride) is used as a tracer in quantitative studies during drug development and to investigate the metabolic profiles of drugs . Its applications include:
- Metabolic Studies: Pyridoxine-13C4 is used to study vitamin B6 metabolism in cells . For instance, experiments using Pyridoxine-13C4 have confirmed lower pyridox(am)ine 5′-phosphate oxidase activity and increased fractional turnovers of pyridoxal 5'-phosphate (PLP) and pyridoxal, which indicates increased PLP hydrolysis to pyridoxal in PLPHP-deficient cells .
- In vivo kinetics of one-carbon metabolism: Pyridoxine supplementation effects on in vivo kinetics of one-carbon metabolism and the concentration of one-carbon and tryptophan metabolites have been investigated using labeled compounds .
- Antioxidant Effects: Pyridoxine exerts antioxidant effects in cell models of Alzheimer's disease via the Nrf-2/HO-1 pathway .
Case Studies
- PLPHP Deficiency: Studies utilizing Pyridoxine-13C4 have shown that PLPHP deficiency affects mitochondrial PLP and PMP, suggesting impaired activity of mitochondrial transaminases . This deficiency can lead to encephalopathy, white matter abnormalities, and microcephaly, with elevated plasma lactate often observed. Treatment with pyridoxine (PN) or PLP can help manage seizures associated with this deficiency .
- Intestinal Vitamin B6 Metabolism: Using a Caco-2 cell model, researchers demonstrated that the intestine plays a substantial role in human vitamin B6 metabolism. Pyridoxine is taken up by Caco-2 cells and converted into other B6 vitamers, with PLP being the main intracellular form .
- One-Carbon Metabolism: Supplementation with pyridoxine does not affect in vivo rates of homocysteine remethylation or the appearance of homocysteine and cystathionine. However, it does impact metabolite profiles, affecting concentrations of leucine, glycine, choline, cysteine, and glutathione .
Data Table
Mechanism of Action
Pyridoxine-13C4 (hydrochloride) exerts its effects primarily through its conversion to pyridoxal phosphate, the active form of Vitamin B6. Pyridoxal phosphate acts as a coenzyme in various enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production. The compound interacts with molecular targets such as aminotransferases and decarboxylases, facilitating the catalysis of biochemical reactions .
Comparison with Similar Compounds
Pyridoxine (hydrochloride): The non-labeled form of the compound.
Pyridoxal (hydrochloride): An oxidized form of pyridoxine.
Pyridoxamine (hydrochloride): A reduced form of pyridoxine.
Uniqueness: Pyridoxine-13C4 (hydrochloride) is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. This feature distinguishes it from other forms of Vitamin B6, making it an invaluable tool in research settings .
Biological Activity
Pyridoxine-13C4 (hydrochloride), a stable isotope-labeled form of vitamin B6, is utilized in various biochemical studies to investigate the biological functions and metabolism of pyridoxine and its derivatives. This article delves into the biological activity of Pyridoxine-13C4, highlighting its metabolic pathways, physiological roles, and implications in clinical settings.
Overview of Pyridoxine
Pyridoxine, also known as vitamin B6, is a water-soluble vitamin that plays a crucial role in numerous biological processes. It exists in several forms, including pyridoxal and pyridoxamine, which are converted into the active coenzyme form, pyridoxal 5'-phosphate (PLP). PLP acts as a coenzyme in over 100 enzymatic reactions, particularly those involved in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis .
Metabolic Pathways
The metabolism of pyridoxine involves several key steps:
- Absorption : Pyridoxine is absorbed primarily in the jejunum of the small intestine. Its bioavailability can be influenced by dietary factors and the presence of other nutrients.
- Conversion : Once absorbed, pyridoxine is phosphorylated to form pyridoxal phosphate (PLP) by the enzyme pyridoxal kinase. This conversion predominantly occurs in hepatocytes .
- Distribution : PLP is highly protein-bound in circulation, primarily to albumin, which facilitates its transport to various tissues .
- Excretion : The major metabolite of pyridoxine is 4-pyridoxic acid, which is excreted via urine .
Enzymatic Functions
Pyridoxine-13C4 has been used to elucidate the kinetic parameters of enzymes that depend on PLP. For instance, studies have demonstrated that supplementation with pyridoxine can significantly alter metabolite profiles associated with one-carbon metabolism without affecting homocysteine remethylation rates . This suggests that while pyridoxine enhances certain metabolic pathways, it may not universally influence all PLP-dependent reactions.
Clinical Implications
- Nutritional Deficiency : Pyridoxine is critical for preventing vitamin B6 deficiency, which can lead to neurological disorders and anemia. Supplementation has been shown to restore plasma levels significantly in deficient individuals .
- Isoniazid-Induced Neuropathy : Pyridoxine hydrochloride is commonly administered to mitigate peripheral neuropathy caused by isoniazid treatment in tuberculosis patients. Studies indicate that concurrent administration of pyridoxine allows for higher doses of isoniazid without adverse effects .
Study on Supplementation Effects
A clinical trial examined the effects of pyridoxine hydrochloride supplementation on metabolic parameters in healthy adults. The study found significant reductions in fat mass and improvements in body composition metrics after eight weeks of supplementation .
Parameter | Baseline (n=20) | Post-Supplementation (n=20) | p-value |
---|---|---|---|
Weight (kg) | 70 ± 10 | 68 ± 9 | 0.03 |
BMI | 24 ± 2 | 23 ± 2 | 0.023 |
Fat Mass (%) | 25 ± 5 | 22 ± 5 | 0.003 |
Waist Circumference (cm) | 85 ± 10 | 82 ± 9 | 0.005 |
This data indicates that pyridoxine supplementation may have beneficial effects on body composition without significant changes in overall energy intake or physical activity levels.
Mitochondrial Function Study
Research utilizing Pyridoxine-13C4 has revealed insights into mitochondrial metabolism and its dysregulation under conditions such as PLPHP deficiency. In such cases, increased fractional turnover rates of PLP were observed, indicating altered mitochondrial function and potential therapeutic targets for metabolic disorders .
Properties
Molecular Formula |
C8H12ClNO3 |
---|---|
Molecular Weight |
209.61 g/mol |
IUPAC Name |
4,5-bis(hydroxy(113C)methyl)-2-methyl(4,5-13C2)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i3+1,4+1,6+1,7+1; |
InChI Key |
ZUFQODAHGAHPFQ-ILAPHPGLSA-N |
Isomeric SMILES |
CC1=NC=[13C]([13C](=C1O)[13CH2]O)[13CH2]O.Cl |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl |
Origin of Product |
United States |
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